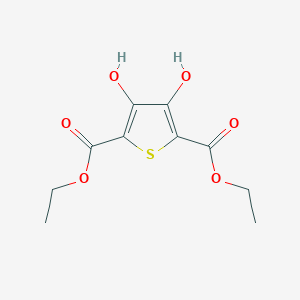

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Overview

Description

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a useful reactant for Curtius-like rearrangement reactions for the synthesis of 2,5-diamide-substituted five-membered heterocycles based on the thiophene, pyrrole, and furan ring systems . It is an intermediate used to prepare alkylenedioxythiophene monomers to obtain electrochromic conducting polymers .

Synthesis Analysis

The reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane results in a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene . These compounds were characterized by spectroscopic methods .Molecular Structure Analysis

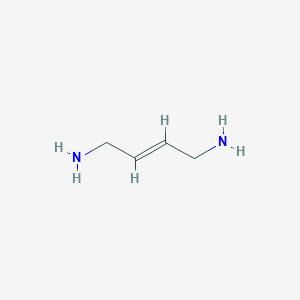

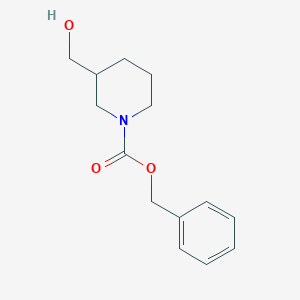

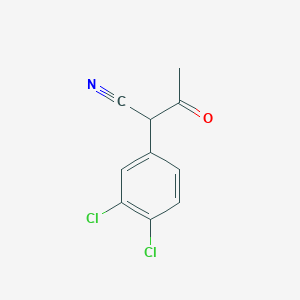

The molecular formula of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is C10H12O6S . The molecular weight is 260.27 g/mol . The IUPAC name is diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate .Chemical Reactions Analysis

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate reacts with an excess of 1,2-dibromoethane to afford a mixture of the 2,3-dihydrothieno [3,4-b] [1,4]-dioxine-derivative and the 3-oxo-2,3-dihydrothiophene . This reaction was characterized by spectroscopic methods .Physical And Chemical Properties Analysis

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a pale yellow to white solid . The storage temperature should be between 2-8°C and it should be kept in a dark place, sealed in dry .Scientific Research Applications

Synthesis of 3,4-Ethylenedioxythiophene Derivatives

This compound can be used in the synthesis of 3,4-ethylenedioxythiophene derivatives . For instance, it can be efficiently synthesized via the O-alkylation of disodium salt of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with 1,2-dichloroethane over ionic type phase transfer catalysts .

Catalyst in Chemical Reactions

It can act as a catalyst in chemical reactions. For example, it has been used in the O-alkylation reaction catalyzed by tetrabutyl ammonium bromide and potassium iodide .

Synthesis of Trisubstituted Pyrroles

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate may be used in the synthesis of trisubstituted pyrroles .

Preparation of Pyrrole Copolymer Soft Actuators

This compound is also used to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain .

Production of Highly Conductive Polymers

It can be used in the production of fully soluble self-doped poly (3,4-ethylenedioxythiophene) with an electrical conductivity greater than 1000 S cm-1 .

Key Material in Organic Electronics

Due to its high conductivity, it is a promising candidate for key materials in organic electronics .

Safety and Hazards

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305 + P351 + P338) .

Future Directions

Mechanism of Action

Target of Action

It is used as an intermediate in the synthesis of alkylenedioxythiophene monomers , which are known to form electrochromic conducting polymers .

Mode of Action

It is known to participate in o-alkylation reactions . In these reactions, the compound interacts with other reactants, leading to the formation of new products .

Biochemical Pathways

The compound is involved in the synthesis of alkylenedioxythiophene monomers . These monomers can be polymerized to form electrochromic conducting polymers

Pharmacokinetics

Its lipophilicity (log po/w) is reported to be 248 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is the synthesis of alkylenedioxythiophene monomers . These monomers can be used to form electrochromic conducting polymers , which have applications in organic electronics .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . The compound’s reactivity in chemical reactions can also be influenced by the presence of catalysts .

properties

IUPAC Name |

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOBAHUBJPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288763 | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

CAS RN |

1822-66-8 | |

| Record name | 1822-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A1: The synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate commonly involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base like sodium ethoxide. [] This reaction leads to the formation of the disodium salt of the target compound, which is subsequently acidified to obtain the desired product.

Q2: What is the significance of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in materials science?

A2: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate serves as a crucial building block for synthesizing 3,4-ethylenedioxythiophene (EDOT) and its derivatives. [, ] EDOT is a monomer widely employed in the production of the conducting polymer PEDOT, known for its excellent electrical conductivity, optical transparency, and stability. []

Q3: How is the structure of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate confirmed?

A3: The structure of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is confirmed using various spectroscopic techniques like FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, connectivity of atoms, and molecular weight, confirming the identity and purity of the synthesized compound.

Q4: Can Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate undergo further chemical modifications?

A4: Yes, Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate exhibits reactivity towards nucleophilic substitution reactions. [, ] For instance, it reacts with alkyl halides or tosylated derivatives of ethylene glycol to introduce various alkoxy or etheric side chains at the 3 and 4 positions of the thiophene ring. [] This allows for fine-tuning the properties of the resulting monomers and polymers.

Q5: What are the potential applications of polymers derived from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A5: Polymers synthesized from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives find potential applications in various fields. These include electrochromic and photovoltaic devices, [] thanks to their electrical conductivity and ability to interact with light. Furthermore, these materials are being explored for their potential in organic electronics and sensor technologies. []

Q6: Are there any environmental concerns associated with Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives?

A6: While the provided research does not directly address the environmental impact of this compound, it's crucial to consider the environmental fate and potential toxicity of all new materials. Researchers are encouraged to investigate the biodegradability and ecotoxicological effects of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives to ensure their safe and sustainable use.

Q7: What are the future directions in research related to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate?

A7: Future research can focus on exploring new synthetic methodologies for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate and its derivatives, potentially employing greener and more efficient approaches. [] Additionally, deeper investigation into structure-property relationships will be crucial for designing polymers with tailored properties for specific applications in organic electronics, energy storage, and beyond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.